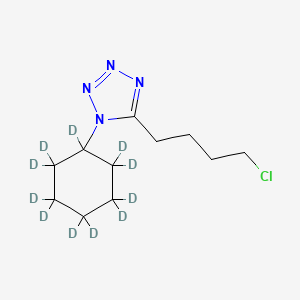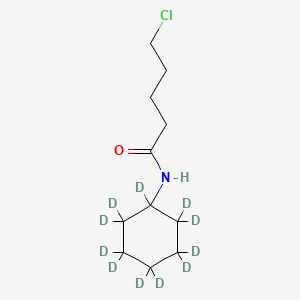
Citadiol hemidtta, (S,S,S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-, also known as Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)-, is a useful research compound. Its molecular formula is C60H64F2N4O12 and its molecular weight is 1071.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tests analytiques pharmaceutiques
(S)-Citadiol : est utilisé dans les tests analytiques pharmaceutiques comme étalon de référence . Les étalons de référence sont essentiels pour garantir la qualité et la pureté des composés pharmaceutiques. Ils servent de référence pour les méthodes analytiques telles que la chromatographie et la spectroscopie, qui sont utilisées pour identifier et quantifier les substances pharmaceutiques.
Développement de médicaments antidépresseurs
Le composé a été lié au développement de médicaments antidépresseurs. Plus précisément, il est lié à l'escitalopram, un S-énantiomère du citalopram, qui est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) utilisé pour traiter les épisodes dépressifs majeurs ou le trouble anxieux généralisé . La forme (S) énantiomériquement pure est essentielle à l'efficacité du médicament et à la réduction des effets secondaires.
Technologie photocatalytique aux semi-conducteurs
Dans le domaine de la technologie photocatalytique aux semi-conducteurs, le (S)-Citadiol pourrait être impliqué dans la synthèse de photocatalyseurs ou comme partie du système catalytique. La technologie photocatalytique est utilisée pour la remédiation environnementale et la conversion d'énergie, et les progrès dans ce domaine pourraient conduire à une récolte d'énergie solaire plus efficace et à une réduction de la pollution .
Conformité réglementaire et identification des substances
Le système d'identification unique des ingrédients (UNII), qui comprend UNII-9NTH34FQ9R pour le (S)-Citadiol, est utilisé pour l'échange efficace et précis d'informations sur les substances. Il est crucial pour la conformité réglementaire et garantit que les substances sont systématiquement identifiées dans diverses bases de données et documents réglementaires .
Propriétés
Numéro CAS |
128173-53-5 |
|---|---|
Formule moléculaire |
C60H64F2N4O12 |
Poids moléculaire |
1071.2 g/mol |
Nom IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/2C20H23FN2O2.C20H18O8/c2*1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*4-9,12,24-25H,3,10-11,14H2,1-2H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
XADVDTANOZJZTP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O |
Synonymes |
USP Escitalopram Related Compound A; (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate; (-)-4-(4-Dimethylamino)-1-(4-fluorophenyl)-1-(hydroxybuty)-3-hydroxymet |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








